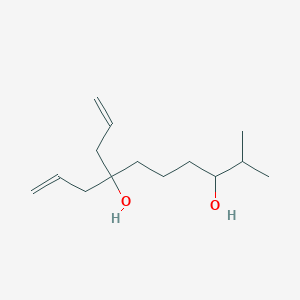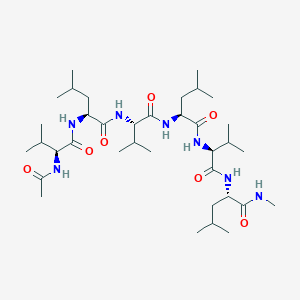![molecular formula C9H6FNO2 B14391153 3-[Cyano(fluoro)methyl]benzoic acid CAS No. 89540-44-3](/img/structure/B14391153.png)
3-[Cyano(fluoro)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Cyano(fluoro)methyl]benzoic acid is an organic compound with the molecular formula C9H6FNO2 It is a derivative of benzoic acid, where a cyano group (–CN) and a fluoro group (–F) are attached to the methyl group on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Cyano(fluoro)methyl]benzoic acid can be achieved through several methods. One common approach involves the nitration of o-methylphenol to generate 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form this compound .
Another method involves the use of Jones reagent for the oxidation of 3-fluoro-4-nitrobenzyl alcohol in acetone, followed by quenching with isopropanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-[Cyano(fluoro)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid and sulfuric acid) in acetone.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and other aromatic compounds depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[Cyano(fluoro)methyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination polymers.
Biology: Investigated for its potential as a building block in the development of pharmaceuticals and agrochemicals.
Medicine: Explored for its role in the synthesis of bioactive compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[Cyano(fluoro)methyl]benzoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic substitution reactions, while the fluoro group can influence the compound’s reactivity and stability. The benzene ring provides a platform for further functionalization through electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyanobenzoic acid: Similar structure but lacks the fluoro group.
3-Fluorobenzoic acid: Similar structure but lacks the cyano group.
3-Cyano-5-fluorobenzoic acid: Contains both cyano and fluoro groups but in different positions on the benzene ring.
Uniqueness
3-[Cyano(fluoro)methyl]benzoic acid is unique due to the specific positioning of the cyano and fluoro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
89540-44-3 |
|---|---|
Fórmula molecular |
C9H6FNO2 |
Peso molecular |
179.15 g/mol |
Nombre IUPAC |
3-[cyano(fluoro)methyl]benzoic acid |
InChI |
InChI=1S/C9H6FNO2/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8H,(H,12,13) |
Clave InChI |
UNRKATFOOFZRLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)O)C(C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


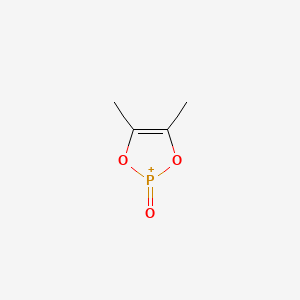
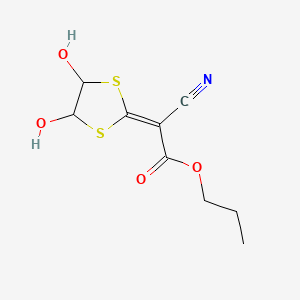
![Carbamic acid, [2-(1-methylethyl)phenyl]-, ethyl ester](/img/structure/B14391091.png)

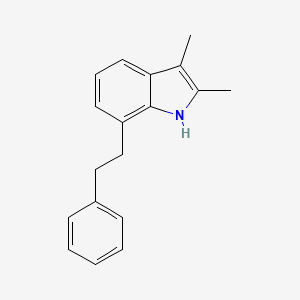
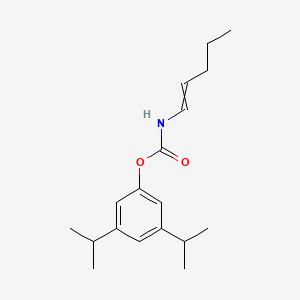
![N,N,N',N''-Tetramethyl-N'-[3-(trimethoxysilyl)propyl]guanidine](/img/structure/B14391110.png)
![[(Octadecylazanediyl)bis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B14391113.png)
![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
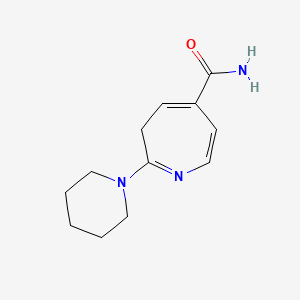
![2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl 3-oxobutanoate](/img/structure/B14391133.png)
